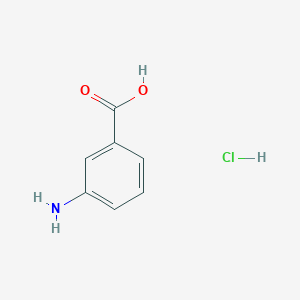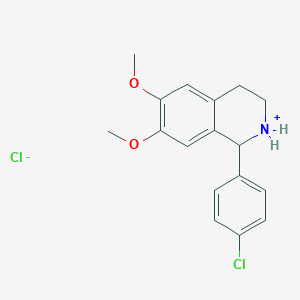
2-(4-ニトロフェニル)マロン酸ジエチル
概要
説明
Ginkgotoxin, also known as 4’-O-methylpyridoxine, is a neurotoxin naturally occurring in the seeds and leaves of the Ginkgo biloba tree. Structurally related to vitamin B6 (pyridoxine), ginkgotoxin is an antivitamin that can induce epileptic seizures. It has been used in traditional medicine for various purposes, including improving memory, brain metabolism, and blood flow, as well as treating neuronal disorders .
科学的研究の応用
Ginkgotoxin has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of pyridoxine derivatives.
Biology: Investigated for its effects on neuronal activity and its potential role in inducing epileptic seizures.
Medicine: Studied for its potential therapeutic applications in treating neuronal disorders and improving cognitive functions.
Industry: Utilized in the development of dietary supplements and phytopharmaceuticals derived from Ginkgo biloba
準備方法
合成経路と反応条件: ギンコトキシンは、3,5'-O-ジベンジルピリドキシンの位置選択的4'-O-アルキル化および4'-O-塩素化によって合成できます。主要な中間体であるO-ジベンジルピリドキシンは、4段階で合理的な収率で調製されます。 この合成経路により、多様な4'-置換ピリドキシン誘導体を簡便かつ多様に調製することができます .
工業的生産方法: ギンコトキシンは、通常、イチョウの木の種子と葉から化合物を抽出することで工業的に生産されます。種子は、水に溶解させることでギンコトキシン毒性を低下させるために、しばしば煮沸または焙煎されます。 ギンコトキシン含有量は、種子を低温で保管することでさらに低減できます .
化学反応の分析
反応の種類: ギンコトキシンは、以下の化学反応を受けます。
酸化: ギンコトキシンは、酸化されてさまざまな誘導体を生成できます。
還元: 還元反応により、ギンコトキシンの官能基が修飾されることがあります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物: これらの反応から生成される主な生成物には、さまざまな生物活性を持つさまざまな4'-置換ピリドキシン誘導体があります .
4. 科学研究への応用
ギンコトキシンは、以下の科学研究にいくつかの用途があります。
化学: ピリドキシン誘導体の反応性を研究するためのモデル化合物として使用されます。
生物学: 神経活動に対する影響や、てんかん発作を引き起こす可能性のある役割について調査されています。
医学: 神経疾患の治療や認知機能の改善における潜在的な治療用途について研究されています。
作用機序
ギンコトキシンは、ビタミンB6の代謝に関与する酵素であるピリドキサールキナーゼの活性を阻害することで作用します。ピリドキサールキナーゼを阻害することにより、ギンコトキシンは、脳内のさまざまな酵素の機能に不可欠な補因子であるピリドキサール5'-リン酸の合成を阻害します。 この阻害は、神経の興奮性とてんかん発作を引き起こす可能性があります .
類似化合物:
ピリドキシン(ビタミンB6): ギンコトキシンと構造的に類似していますが、神経毒ではなくビタミンとして機能します。
ピリドキサール: さまざまな生化学的活動に関与するビタミンB6の別の形態。
ピリドキサミン: 生化学的プロセスにも役割を果たすビタミンB6の形態.
ギンコトキシンの一意性: ギンコトキシンは、抗ビタミン特性とてんかん発作を引き起こす能力のために独特です。 他のビタミンB6の形態とは異なり、ギンコトキシンは神経毒として作用し、伝統医学ではさまざまな治療効果のために使用されてきました .
類似化合物との比較
Pyridoxine (Vitamin B6): Structurally similar to ginkgotoxin but functions as a vitamin rather than a neurotoxin.
Pyridoxal: Another form of vitamin B6 involved in various biochemical activities.
Pyridoxamine: A form of vitamin B6 that also plays a role in biochemical processes.
Uniqueness of Ginkgotoxin: Ginkgotoxin is unique due to its antivitamin properties and its ability to induce epileptic seizures. Unlike other forms of vitamin B6, ginkgotoxin acts as a neurotoxin and has been used in traditional medicine for its various therapeutic effects .
特性
IUPAC Name |
diethyl 2-(4-nitrophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-3-19-12(15)11(13(16)20-4-2)9-5-7-10(8-6-9)14(17)18/h5-8,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWDYQVTRGDDEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446566 | |
| Record name | Diethyl 2-(4-nitrophenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10565-13-6 | |
| Record name | Diethyl 2-(4-nitrophenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key structural feature of Diethyl 2-(4-nitrophenyl)malonate as revealed by the study?
A1: The study reveals that Diethyl 2-(4-nitrophenyl)malonate molecules arrange themselves into a chain-like structure through hydrogen bonding. Specifically, two C—H⋯O hydrogen bonds link the molecules, forming a repeating pattern of rings. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one](/img/structure/B82140.png)









